Ethyl 3-(3-ethoxyphenyl)-3-hydroxypropanoate
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Overview
Description
Ethyl 3-(3-ethoxyphenyl)-3-hydroxypropanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound features an ethoxy group attached to a phenyl ring, which is further connected to a hydroxypropanoate moiety. Its unique structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-ethoxyphenyl)-3-hydroxypropanoate can be achieved through several methods. One common approach involves the esterification of 3-(3-ethoxyphenyl)-3-hydroxypropanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Another method involves the use of the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an SN2 reaction . This method is particularly useful for preparing ethers and can be adapted for the synthesis of esters like this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of environmentally benign catalysts and solvents is also a focus in industrial settings to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-ethoxyphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Alkyl halides, Tosylates
Major Products Formed
Oxidation: Formation of 3-(3-ethoxyphenyl)-3-oxopropanoate
Reduction: Formation of 3-(3-ethoxyphenyl)-3-hydroxypropanol
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl 3-(3-ethoxyphenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-ethoxyphenyl)-3-hydroxypropanoate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis in biological systems, releasing the active hydroxypropanoate moiety, which can interact with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-3-(3-ethoxyphenyl)propanoate hydrochloride
- Ethyl 3-amino-3-(4-ethoxyphenyl)propanoate hydrochloride
- Ethyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride
- Ethyl 3-amino-3-(4-isopropylphenyl)propanoate hydrochloride
Uniqueness
Ethyl 3-(3-ethoxyphenyl)-3-hydroxypropanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxy group attached to the phenyl ring and the hydroxypropanoate moiety make it versatile for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C13H18O4 |
---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
ethyl 3-(3-ethoxyphenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C13H18O4/c1-3-16-11-7-5-6-10(8-11)12(14)9-13(15)17-4-2/h5-8,12,14H,3-4,9H2,1-2H3 |
InChI Key |
JPESQKVLSSKHGM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(CC(=O)OCC)O |
Origin of Product |
United States |
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